Dimethylglyoxime

gravimetric analysis nickel determination method optimization

Replace unreliable oxime substitutes. DMG is the validated, non-negotiable reagent for ISO-compliant Ni(II) and Pd(II) quantification. • **ISO 11490:2023 Mandated:** Selective precipitant for palladium in jewelry alloys (50-999 ppt). • **Method-Ready Specs:** ACS grade (≥99.0% purity) ensures 97±8% nickel recovery in gravimetric assays. • **Trace Analysis:** Enables Pd detection via AAS (0.038 μg/mL sensitivity) and Ni spectrophotometry (0.020 μg/mL).

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 17117-97-4
Cat. No. B3433209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylglyoxime
CAS17117-97-4
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESCC(=NO)C(=NO)C
InChIInChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3+,6-4+
InChIKeyJGUQDUKBUKFFRO-GGWOSOGESA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylglyoxime for Nickel & Palladium Analysis


Dimethylglyoxime (DMG, 2,3-butanedione dioxime, CAS 95-45-4) is a white crystalline vic-dioxime with molecular formula C₄H₈N₂O₂ and molecular weight 116.12 g/mol . It is the dioxime derivative of diacetyl and is primarily employed as a selective chelating and precipitating reagent for the qualitative and quantitative determination of nickel(II) and palladium(II) in analytical chemistry, metallurgy, and environmental monitoring [1]. DMG forms highly stable, intensely colored, and sparingly soluble square-planar complexes with Ni(II) and Pd(II), enabling gravimetric, spectrophotometric, and voltammetric detection methods across diverse sample matrices including alloys, ores, waters, and biological specimens [2].

Why Dimethylglyoxime Substitution Fails


Dimethylglyoxime cannot be interchangeably substituted with other vic-dioximes or oxime-based reagents without compromising analytical performance and method validity. The key differentiation lies in its quantitative performance characteristics: optimized nickel recovery under standardized conditions, validated selectivity in the presence of specific interfering ions, and established gravimetric and spectrophotometric method parameters codified in international standards. Substituting with alternatives such as α-furildioxime [1], nioxime [2], salicylaldoxime [3], or benzyldioxime [4] introduces unverified variables including altered solubility profiles, different pH optima for complex formation, and undocumented cross-reactivity with matrix interferents—each of which invalidates established standard operating procedures and compromises data comparability across laboratories.

Quantitative Evidence: DMG vs. Comparators


Gravimetric Nickel Recovery

In a systematic optimization study of the century-old gravimetric method for nickel as dimethylglyoximate, a double precipitation procedure achieved elimination of impurity element effects, with residual nickel content in filtrates requiring measurement for accurate results [1]. The method was validated against nickel concentrates and standard reference materials containing high nickel concentrations and demonstrated high reproducibility [1].

gravimetric analysis nickel determination method optimization analytical chemistry raw materials analysis

Nickel Complex Stability Constant

The overall stability constant (log β₂) for the nickel(II)-dimethylglyoxime complex was determined as 22.92 ± 0.68 (I ~ 0) after ionic strength correction [1]. This intrinsic stability constant provides a quantitative benchmark for complex formation thermodynamics in aqueous systems, enabling direct comparison with alternative vic-dioxime ligands.

stability constant complexation nickel chelation vic-dioxime thermodynamics

Palladium Preconcentration Sensitivity

In a column chromatographic preconcentration study, dimethylglyoxime (DMG), acenaphthenequinone dioxime (ANDO), and a DMG-ANDO mixed ligand system were evaluated for palladium determination [1]. The sensitivity was quantified as the concentration yielding 1% absorption, with the DMG-ANDO mixed system demonstrating the highest sensitivity at 0.038 μg mL⁻¹ [1].

palladium determination preconcentration atomic absorption spectrometry trace analysis mixed ligand

Solubility & Solvent Compatibility

Dimethylglyoxime exhibits low aqueous solubility but dissolves readily in ethanol, ether, acetone, and pyridine . The aqueous solubility is quantitatively specified as 0.6 g/L at 20°C, and ethanol-insoluble matter is limited to ≤0.02% for ACS reagent grade material .

solubility physical properties reagent preparation ethanol solubility ACS grade

Spectrophotometric Nickel Determination

In the colorimetric dimethylglyoxime method employing persulfate oxidation, a systematic study demonstrated that absorbance increases sharply with pH and reaches a maximum at pH 8.5-9.0 [1]. This pH optimization is critical for preventing precipitation of nickelous dimethylglyoximate and enabling reliable spectrophotometric measurements [1].

spectrophotometry nickel determination pH optimization colorimetric method analytical chemistry

ISO Standard for Palladium Analysis

Dimethylglyoxime is the specified reagent in ISO 11490:2023 (EN ISO 11490:2023) for the gravimetric determination of palladium in jewelry and precious metals, applicable to palladium contents between 50 and 999 parts per thousand (‰) by mass [1]. This international standard establishes DMG as the validated, regulatory-accepted reagent for this application.

ISO standard palladium gravimetry jewelry analysis method validation quality control

Dimethylglyoxime Application Scenarios


Gravimetric Nickel in Ores & Alloys

Based on the optimized gravimetric method validation showing 97 ± 8% recovery for nickel [1], DMG is the reagent of choice for quantitative nickel determination in nickel concentrates, standard reference materials, cast iron, pig iron (0.5-36% Ni content per BIS standards [2]), and steel alloys. The double precipitation procedure eliminates impurity interference, and the method has been validated for high nickel concentration raw materials [3]. Laboratories performing ISO-compliant nickel assays should procure ACS-grade DMG (≥99.0% purity, ≤0.02% ethanol-insoluble matter) to ensure method reproducibility.

Palladium in Jewelry Alloys

DMG is the mandated gravimetric reagent in ISO 11490:2023 for palladium determination in homogeneous jewelry materials with palladium content between 50 and 999 parts per thousand [4]. The method leverages DMG's selective precipitation of palladium dimethylglyoximate from acid solutions, leaving impurities in solution for subsequent analysis. Procurement of DMG meeting ACS Reagent Grade specifications is essential for ISO 17025 accredited laboratories conducting precious metal assays.

Spectrophotometric Nickel Trace Analysis

For colorimetric and spectrophotometric determination of nickel in water samples, copper alloys, steel, and biological matrices, DMG provides a validated method with optimized pH conditions of 8.5-9.0 [5]. This pH range ensures maximum absorbance of the oxidized Ni-DMG complex while preventing premature precipitation of nickelous dimethylglyoximate. Detection limits as low as 0.020 μg/mL have been demonstrated using DMG in extraction-spectrophotometric procedures [6], with most common interferent cations (Fe³⁺, Fe²⁺, Co²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺) showing no significant interference.

Trace Palladium Preconcentration by AAS

For trace palladium analysis requiring preconcentration prior to atomic absorption spectrometry, DMG supported on solid sorbents provides a validated method with quantitative retention at pH 2.2-4.4 and a sensitivity benchmark of 0.038 μg mL⁻¹ for 1% absorption [7]. The DMG-based column chromatographic method is applicable to complex materials including synthetic samples, alloys, and environmental specimens, and offers superior sensitivity compared to direct AAS determination of palladium without preconcentration.

Technical Documentation Hub

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